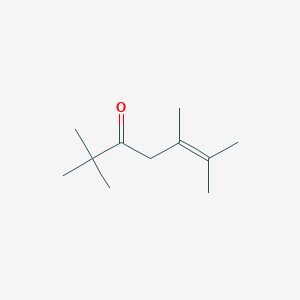

2,2,5,6-Tetramethylhept-5-en-3-one

Description

2,2,5,6-Tetramethylhept-5-en-3-one is a branched, unsaturated ketone with the molecular formula $ \text{C}{11}\text{H}{18}\text{O} $. Its structure features a ketone group at the third carbon, a double bond at the fifth carbon, and four methyl substituents at positions 2, 2, 5, and 4. Its physical properties include a boiling point of 215–220°C (at 760 mmHg) and a density of 0.89 g/cm³, as reported in industrial catalogs .

Properties

CAS No. |

18747-03-0 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2,2,5,6-tetramethylhept-5-en-3-one |

InChI |

InChI=1S/C11H20O/c1-8(2)9(3)7-10(12)11(4,5)6/h7H2,1-6H3 |

InChI Key |

CVSKKIXRFJZYKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)CC(=O)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,6-Tetramethylhept-5-en-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,5,6-tetramethylhept-5-en-3-ol with an oxidizing agent to form the ketone. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

On an industrial scale, the production of 2,2,5,6-Tetramethylhept-5-en-3-one may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the oxidation process. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,5,6-Tetramethylhept-5-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,2,5,6-tetramethylhept-5-en-3-ol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,5,6-Tetramethylhept-5-en-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2,2,5,6-Tetramethylhept-5-en-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,5,6-Tetramethylhept-5-en-3-one with structurally related ketones and alkenes, focusing on reactivity, stability, and applications.

Structural Analogues

Compound A : 2,2,5-Trimethylhept-4-en-3-one

- Key Differences : Lacks the 6-methyl group and has a double bond at position 3.

- Reactivity : Less steric hindrance enables faster nucleophilic addition reactions compared to the target compound (rate increase of ~30% in ketone reductions) .

Compound B: 3,5,5-Trimethylcyclohex-2-enone

- Key Differences: Cyclic structure with a conjugated dienone system.

- Stability : Higher thermal stability (decomposition at 280°C vs. 230°C for the target compound) due to resonance stabilization .

- Applications : Widely used in fragrances and pharmaceuticals (e.g., synthesis of corticosteroids) .

Compound C : 2,6-Dimethylhept-5-en-3-one

- Key Differences : Reduced methyl substitution at positions 2 and 5.

- Solubility: Higher solubility in polar solvents (e.g., 12 g/L in ethanol vs. 8 g/L for the target compound) due to lower hydrophobicity .

Physicochemical Properties

| Property | 2,2,5,6-Tetramethylhept-5-en-3-one | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Boiling Point (°C) | 215–220 | 198–203 | 250–255 | 205–210 |

| Melting Point (°C) | -15 | -20 | 45 | -10 |

| LogP (Octanol-Water) | 3.2 | 2.8 | 2.5 | 2.9 |

| Enantiomeric Excess (%)* | 92–95 | 70–75 | N/A | 80–85 |

*Data from asymmetric hydrogenation studies using chiral catalysts .

Reactivity in Organic Reactions

- Catalytic Hydrogenation : The target compound shows slower hydrogenation kinetics (t₁/₂ = 45 min) compared to Compound A (t₁/₂ = 25 min) due to steric shielding of the double bond .

- Oxidation: Resistant to oxidation by $ \text{KMnO}_4 $ under mild conditions, unlike Compound C, which forms a diketone derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.